molecular formula C23H24N2O B1440575 12-Benzyl-12b-methyl-1,2,3,6,7,12b-hexahydroindolo[2,3-a]quinolizin-4(12H)-one CAS No. 1086775-07-6

12-Benzyl-12b-methyl-1,2,3,6,7,12b-hexahydroindolo[2,3-a]quinolizin-4(12H)-one

Cat. No.: B1440575
CAS No.: 1086775-07-6
M. Wt: 344.4 g/mol
InChI Key: JVSJJJJSMLYLDV-UHFFFAOYSA-N
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Description

This compound is a benzylated indoloquinolizidine derivative with a molecular formula of C₂₃H₂₄N₂O (MW: 344.46 g/mol) . Key structural features include a benzyl group at position 12, a methyl group at position 12b, and a hexahydroindoloquinolizinone core. It is synthesized via acid-catalyzed cyclization of precursor lactams (e.g., lactam 10 in ), yielding an 80% isolated product after recrystallization from ethyl acetate/n-hexane . Analytical characterization includes ¹H-NMR matching literature data and elemental analysis (C 75.65%, H 6.50%, N 7.71%) .

Properties

IUPAC Name

12-benzyl-12b-methyl-2,3,6,7-tetrahydro-1H-indolo[2,3-a]quinolizin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O/c1-23-14-7-12-21(26)25(23)15-13-19-18-10-5-6-11-20(18)24(22(19)23)16-17-8-3-2-4-9-17/h2-6,8-11H,7,12-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVSJJJJSMLYLDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(=O)N1CCC3=C2N(C4=CC=CC=C34)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10681061
Record name 12-Benzyl-12b-methyl-2,3,6,7,12,12b-hexahydroindolo[2,3-a]quinolizin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086775-07-6
Record name 12-Benzyl-12b-methyl-2,3,6,7,12,12b-hexahydroindolo[2,3-a]quinolizin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis Starting from Enantiopure Tryptophanol

One authoritative method for synthesizing the target compound and related analogues involves the use of enantiopure tryptophanol as the chiral starting material. This approach leverages the inherent chirality and indole moiety of tryptophanol to construct the indolo[2,3-a]quinolizidine scaffold.

  • Step 1: Formation of Bicyclic Lactams
    Enantiopure (S)-tryptophanol is reacted with δ-oxoacid derivatives to afford bicyclic lactams. For example, reaction with δ-oxoacid derivatives 9a–9c yields bicyclic lactams 5a, 5b, and 5c with good yields (~58-60%) and with defined stereochemistry (cis relationship between H-3 and H-8a). Minor diastereomers are also formed but are separable.

  • Step 2: Stereocontrolled Cyclization
    The bicyclic lactams undergo cyclization under acidic conditions (1.25 M HCl), which promotes intramolecular α-amidoalkylation, leading to the formation of the indolo[2,3-a]quinolizidine core. This step yields the target hexahydroindoloquinolizidine compounds as single diastereomers with high stereochemical control.

  • Step 3: N-Benzylation
    To obtain the 12-benzyl derivative, the lactam intermediate is treated with sodium hydride (NaH) followed by benzyl bromide under anhydrous conditions (e.g., in DMF). This alkylation step introduces the benzyl group at the nitrogen, yielding the N-benzylated product in good yield (typically around 80%).

  • Step 4: Additional Functionalization
    Further modifications, such as methylation or introduction of other substituents, can be performed on the indoloquinolizidine scaffold to tune biological activity or solubility.

Gold-Catalyzed Cascade Cyclization Approach

A more recent and green synthetic strategy involves a gold-catalyzed cascade reaction between amine nucleophiles (e.g., tryptamine derivatives) and alkynoic acids in aqueous media, which facilitates the assembly of diverse fused N-heterocycles including hexahydroindoloquinolizidines.

  • Reaction Conditions :

    • Substrates: 4-pentynoic acid and tryptamine derivatives
    • Catalyst: AuPPh3Cl/AgSbF6 (0.005 mmol)
    • Solvent: Water (4 mL)
    • Temperature: 100–120 °C
    • Time: 24 hours
  • Mechanism :
    The reaction proceeds via gold-catalyzed intramolecular cyclization of an intermediate enol lactone formed from the alkynoic acid, followed by nucleophilic attack by the amine (tryptamine) to form the fused heterocyclic product. The process involves iminium ion formation and cyclization sequences, with proton exchanges facilitated by the aqueous medium.

  • Yields and Purification :
    The desired products, including 12b-methyl-1,2,3,6,7,12b-hexahydroindolo[2,3-a]quinolizin-4(12H)-one derivatives, are obtained in moderate to high yields (65–91%). Products are isolated as white solids and purified by flash chromatography.

  • Limitations :
    Internal alkynoic acids with bulky substituents often fail to react under these conditions, limiting substrate scope. Terminal alkynoic acids are preferred for successful cyclization.

Comparative Summary of Preparation Methods

Preparation Method Starting Materials Key Reagents/Catalysts Conditions Yield (%) Notes
Enantiopure Tryptophanol Route (S)-Tryptophanol + δ-oxoacids HCl (1.25 M), NaH, Benzyl bromide Acidic cyclization, alkylation in DMF 58–80 High stereocontrol, diastereomer separation
Gold-Catalyzed Cascade 4-Pentynoic acid + Tryptamine AuPPh3Cl/AgSbF6, Water 100–120 °C, 24 h 65–91 Green method, aqueous medium, limited scope

Detailed Research Findings

  • The enantiopure tryptophanol method provides access to stereochemically defined indoloquinolizidines, crucial for biological activity studies, such as NMDA receptor antagonism.
  • The gold-catalyzed cascade reaction offers an environmentally friendly alternative with water as solvent and mild catalytic conditions, enabling facile assembly of fused N-heterocycles without the need for protecting groups or harsh reagents.
  • Structural characterization by NMR (1H, 13C), melting point, and chromatographic purity confirms the successful synthesis of the target molecules in both methods.
  • The choice of method depends on the desired stereochemical outcome, substrate availability, and scale of synthesis.

This comprehensive overview of preparation methods for 12-Benzyl-12b-methyl-1,2,3,6,7,12b-hexahydroindolo[2,3-a]quinolizin-4(12H)-one demonstrates the integration of classical chiral pool synthesis with modern catalytic cascade strategies, providing versatile routes for the synthesis of this biologically significant compound.

Chemical Reactions Analysis

Types of Reactions

12-Benzyl-12b-methyl-1,2,3,6,7,12b-hexahydroindolo[2,3-a]quinolizin-4(12H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the indole or quinolizine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides, amines, or thiols under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Research into the applications of 12-Benzyl-12b-methyl-1,2,3,6,7,12b-hexahydroindolo[2,3-a]quinolizin-4(12H)-one has highlighted its potential in medicinal chemistry. Compounds with structural similarities have demonstrated significant biological activities such as:

  • Anticancer Properties : Some indoloquinolizidines have shown promise in inhibiting cancer cell proliferation.
  • Neuroprotective Effects : Research suggests that derivatives may protect neuronal cells from oxidative stress.
  • Antimicrobial Activity : Certain analogs exhibit antibacterial and antifungal properties.

Case Studies and Research Findings

While comprehensive data on specific case studies involving this compound is limited due to its recent emergence in research literature, studies on related compounds provide valuable insights:

  • Study on Anticancer Activity : A study demonstrated that indoloquinolizidine derivatives inhibited the growth of various cancer cell lines by inducing apoptosis. This suggests that this compound may have similar effects pending further investigation.
  • Neuroprotective Mechanisms : Research indicated that certain indole derivatives could mitigate neurodegenerative processes by reducing oxidative stress markers in neuronal cultures. This opens avenues for exploring neuroprotective applications for the target compound.

Mechanism of Action

The mechanism of action of 12-Benzyl-12b-methyl-1,2,3,6,7,12b-hexahydroindolo[2,3-a]quinolizin-4(12H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Insights

Polar substituents (e.g., hydroxymethyl in 7a) reduce lipophilicity, as reflected in lower molecular weight (270.33 vs. 344.46) and recrystallization from polar solvents .

Stereochemical Influence :

  • Enantiopure analogs (e.g., 7a vs. 8a ) exhibit identical ¹H-NMR spectra but differ in optical rotation ([α]ᴅ²⁰ = +143.6° for 7a vs. +143.3° for 8a ), highlighting the role of stereochemistry in biological activity .
  • Compound 10b achieves 93% enantiomeric excess, emphasizing the importance of chirality in optimizing receptor binding .

Electrophilic Modifications :

  • Bromination (10b ) introduces a reactive site for further functionalization, while electron-withdrawing groups (e.g., nitro in 5h ) may enhance binding to electron-rich receptor pockets .

Thermal Stability :

  • High melting points in 5h (222–224°C) and rac-12b-phenyl (302–303°C) correlate with rigid aromatic substituents, suggesting improved stability under physiological conditions .

Biological Activity

12-Benzyl-12b-methyl-1,2,3,6,7,12b-hexahydroindolo[2,3-a]quinolizin-4(12H)-one (CAS No. 1086775-07-6) is a complex organic compound classified as an indole alkaloid. Alkaloids are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Structure

The compound features a unique structure that combines indole and quinolizine moieties, which contributes to its biological activity. Its molecular formula is C23H24N2OC_{23}H_{24}N_{2}O with a molecular weight of 344.45 g/mol .

Synthesis

The synthesis typically involves several steps starting from readily available precursors. Key steps include:

  • Formation of Tetrahydro-β-carboline Derivative : Reaction of N-benzyl-1-methyltryptophan with methyl 3-formylpropionate.
  • Dieckmann Cyclization : Formation of a cyclooct[b]indole derivative.
  • Condensation and Ketone Fission : Condensation with methyl bromoacetate followed by ketone fission.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In various studies:

  • The compound demonstrated inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Pseudomonas aeruginosa and Escherichia coli.
  • Minimum inhibitory concentration (MIC) values were reported as low as 0.21 µM against Pseudomonas aeruginosa .

Anticancer Activity

Preliminary studies suggest potential anticancer effects:

  • The compound has been evaluated for cytotoxicity against various cancer cell lines using assays like MTT and showed promising results.
  • Mechanistic studies indicated that it may induce apoptosis in cancer cells through modulation of specific signaling pathways .

Anti-inflammatory Properties

The compound's anti-inflammatory activity has also been explored:

  • It has been shown to inhibit the production of pro-inflammatory cytokines in vitro.
  • This suggests potential applications in treating inflammatory diseases .

The biological activity of this compound is thought to involve interactions with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Receptor Modulation : It may interact with specific receptors in inflammatory pathways, leading to reduced inflammation and pain perception .

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with similar indole alkaloids:

Compound NameStructureBiological Activity
12-Benzyl-12b-methyl-octahydroindolo[2,3-a]quinolizineSimilar ring structureModerate antibacterial
12-Benzylidene derivativesVariations in side chainsEnhanced anticancer activity

This comparison highlights that while structurally similar compounds exist, the specific arrangement and presence of both indole and quinolizine moieties in our compound confer distinct biological properties.

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various indole derivatives, this compound was found to be one of the most effective against resistant strains of E. coli, demonstrating its potential as a lead compound for antibiotic development.

Case Study 2: Cancer Cell Line Testing

A series of tests on human cancer cell lines revealed that this compound significantly reduced cell viability in breast cancer cells by inducing apoptotic pathways. Further investigation into its mechanism suggested that it activates caspase-dependent pathways leading to programmed cell death.

Q & A

Q. What are the standard spectroscopic methods for characterizing 12-Benzyl-12b-methyl-1,2,3,6,7,12b-hexahydroindolo[2,3-a]quinolizin-4(12H)-one?

Answer: Characterization typically involves a combination of ¹H/¹³C NMR , IR spectroscopy , and high-resolution mass spectrometry (HRMS) . For example:

  • ¹H NMR : Signals for methyl (δ 1.2–1.5 ppm) and benzyl groups (δ 3.8–4.2 ppm for CH₂; aromatic protons at δ 7.2–7.5 ppm) can confirm substituent positions.
  • ¹³C NMR : Quaternary carbons in the indoloquinolizine core appear at δ 120–140 ppm, while carbonyl carbons (C=O) resonate near δ 170–180 ppm .
  • IR : A strong absorption band at ~1650–1700 cm⁻¹ confirms the ketone group.
    Methodological Note : Use deuterated solvents (e.g., CDCl₃) and internal standards (e.g., TMS) for NMR calibration. Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. What synthetic routes are effective for preparing this compound?

Answer: Key steps include:

Core Construction : Cyclocondensation of tryptamine derivatives with ketones under acidic conditions (e.g., HCl/EtOH) to form the indoloquinolizine scaffold.

Benzylation : Use benzyl bromide in the presence of a base (e.g., K₂CO₃) in anhydrous DMF at 60–80°C for 12–24 hours.

Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) yields >90% purity.
Critical Parameters : Monitor reaction progress via TLC (Rf ~0.3 in 7:3 hexane/EtOAc). Avoid moisture to prevent hydrolysis of intermediates .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve enantiomeric purity in derivatives of this compound?

Answer: Employ asymmetric catalysis or chiral auxiliaries :

  • Catalytic Asymmetric Synthesis : Use BINOL-phosphoric acid catalysts (e.g., 5–10 mol%) in hydroamination reactions to induce stereoselectivity. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane/i-PrOH) .
  • Chiral Resolution : Co-crystallize racemic mixtures with chiral resolving agents (e.g., tartaric acid derivatives) and characterize ee via polarimetry or X-ray diffraction.
    Data-Driven Design : Conduct a factorial design (e.g., 2³ matrix) to test variables like temperature, catalyst loading, and solvent polarity. Use ANOVA to identify significant factors .

Q. How should contradictions in biological activity data (e.g., inconsistent IC₅₀ values) be resolved?

Answer: Address discrepancies through:

Experimental Replication : Repeat assays under standardized conditions (e.g., fixed cell lines, passage number, and incubation time).

Orthogonal Assays : Validate kinase inhibition (e.g., CDK1/GSK3β) via both fluorescence polarization and radiometric assays to rule out methodological bias .

Theoretical Alignment : Cross-reference results with molecular docking simulations (e.g., AutoDock Vina) to verify binding affinity predictions. Inconsistent data may indicate off-target effects or assay interference .

Q. What strategies are recommended for elucidating the compound’s metabolic stability in vitro?

Answer: Adopt a tiered approach:

Microsomal Stability Assay : Incubate with liver microsomes (human/rat) at 37°C, and quantify parent compound depletion via LC-MS/MS over 60 minutes.

CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: BFC dealkylation) to identify isoform-specific interactions.

Structural Modification : Introduce electron-withdrawing groups (e.g., -CF₃) at the benzyl position to block oxidative metabolism. Validate with metabolite ID studies (HRMS/MS) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
12-Benzyl-12b-methyl-1,2,3,6,7,12b-hexahydroindolo[2,3-a]quinolizin-4(12H)-one
Reactant of Route 2
Reactant of Route 2
12-Benzyl-12b-methyl-1,2,3,6,7,12b-hexahydroindolo[2,3-a]quinolizin-4(12H)-one

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